molecular formula C17H24O3 B13770753 Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate CAS No. 53500-83-7

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate

Cat. No.: B13770753
CAS No.: 53500-83-7
M. Wt: 276.4 g/mol
InChI Key: CVDNLNHDGFLFBI-UHFFFAOYSA-N
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Description

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate is a heterocyclic organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate typically involves the reaction of 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 3-(4-isobutylphenyl)-3-methyl-2-oxiranecarboxylate
  • Oxiranecarboxylic acid, 3-methyl-3-(4-(2-methylpropyl)phenyl)-, 1-methylethyl ester

Uniqueness

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring and the presence of the isobutylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

53500-83-7

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

propan-2-yl 3-methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carboxylate

InChI

InChI=1S/C17H24O3/c1-11(2)10-13-6-8-14(9-7-13)17(5)15(20-17)16(18)19-12(3)4/h6-9,11-12,15H,10H2,1-5H3

InChI Key

CVDNLNHDGFLFBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(C(O2)C(=O)OC(C)C)C

Origin of Product

United States

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